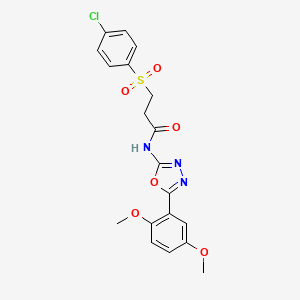
3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C19H18ClN3O6S and its molecular weight is 451.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a compound that belongs to the class of oxadiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific compound under discussion has a unique structure that may contribute to its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C19H18ClN3O6S with a molecular weight of 451.9 g/mol. The presence of both sulfonyl and oxadiazole moieties is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₆S |
| Molecular Weight | 451.9 g/mol |
| CAS Number | 952863-44-4 |
Anticancer Activity
Compounds containing the oxadiazole ring have been reported to exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown potent cytotoxic effects against various cancer cell lines.
- Cell Line Studies :
- MCF-7 (Breast Cancer) : Studies indicate that certain oxadiazole derivatives induce apoptosis in MCF-7 cells through mechanisms involving p53 activation and caspase cleavage .
- CEM-13 (Leukemia) : Some compounds have demonstrated IC50 values in the sub-micromolar range against leukemia cell lines, highlighting their potential as effective anticancer agents .
Antibacterial Activity
In addition to anticancer properties, oxadiazole derivatives have been evaluated for their antibacterial effects. Research has shown that these compounds can exhibit moderate to strong activity against various bacterial strains.
- Inhibition Studies :
Other Biological Activities
Research has also explored the anti-inflammatory and neuroprotective properties of oxadiazole derivatives. These activities are attributed to their ability to modulate inflammatory pathways and inhibit enzymes such as acetylcholinesterase.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells has been observed, suggesting a role in promoting programmed cell death.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:
- Synthesis and Characterization : A study synthesized various oxadiazole-based compounds and characterized them using NMR and mass spectrometry techniques .
- Biological Evaluation : These compounds were evaluated for their anticancer and antibacterial activities, revealing that modifications in the chemical structure significantly impacted their potency .
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O6S/c1-27-13-5-8-16(28-2)15(11-13)18-22-23-19(29-18)21-17(24)9-10-30(25,26)14-6-3-12(20)4-7-14/h3-8,11H,9-10H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGHQSIOPLCVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














